N-[(1-ethylpyrrolidin-2-yl)methyl]urea
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]urea is a urea derivative featuring a pyrrolidine ring substituted with an ethyl group at the 1-position and a methyl-linked urea moiety. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the urea group and lipophilicity from the pyrrolidine-ethyl substituent.
Properties
IUPAC Name |
(1-ethylpyrrolidin-2-yl)methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-11-5-3-4-7(11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKFZLXPHYBZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
N-[(1-Ethylpyrrolidin-2-yl)methyl]urea consists of a 1-ethylpyrrolidine ring linked to a urea moiety via a methylene bridge. The ethyl group at the pyrrolidine nitrogen introduces steric and electronic modifications that influence reactivity. Synthesis requires two critical steps: (1) preparation of the (1-ethylpyrrolidin-2-yl)methanamine intermediate and (2) urea bond formation.
Intermediate Synthesis: (1-Ethylpyrrolidin-2-yl)methanamine
The intermediate is synthesized via alkylation of pyrrolidine-2-methanol followed by conversion of the alcohol to an amine. Ethylation of pyrrolidine-2-methanol using ethyl bromide in the presence of a base (e.g., K₂CO₃) yields 1-ethylpyrrolidine-2-methanol. Subsequent tosylation with TsCl and amination with aqueous ammonia produces (1-ethylpyrrolidin-2-yl)methanamine.
Reaction Scheme:
$$
\text{Pyrrolidine-2-methanol} \xrightarrow{\text{EtBr, K}2\text{CO}3} \text{1-Ethylpyrrolidine-2-methanol} \xrightarrow{\text{TsCl}} \text{Tosyl derivative} \xrightarrow{\text{NH}_3} \text{(1-Ethylpyrrolidin-2-yl)methanamine}
$$
Urea Bond Formation Strategies
Urea formation exploits the nucleophilic reactivity of the primary amine. Three methods dominate literature:
Isocyanate-Amine Coupling
Reaction of (1-ethylpyrrolidin-2-yl)methanamine with an isocyanate (e.g., methyl isocyanate) in chloroform at room temperature yields the urea derivative. This method, adapted from cannabinoid receptor modulator syntheses, achieves 45–52% yields after chromatographic purification.
Example Procedure:
- Dissolve 0.12 mmol (1-ethylpyrrolidin-2-yl)methanamine in 5 mL anhydrous chloroform.
- Add 0.37 mmol methyl isocyanate dropwise under nitrogen.
- Stir overnight, filter precipitate, and wash with dichloromethane.
- Purify via silica chromatography (0–5% MeOH/DCM).
Urea Condensation
Heating the amine with urea in ethanol under acidic conditions forms the target compound. While cost-effective, this method suffers from lower yields (30–35%) due to competing decomposition.
Carbamate Intermediate Route
Reaction with phosgene alternatives (e.g., triphosgene) generates a carbamate intermediate, which reacts with ammonia to form the urea. This method requires stringent safety measures but offers moderate yields (40%).
Comparative Analysis of Preparation Methods
The table below evaluates key parameters for each method:
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Isocyanate-Amine | Chloroform, RT, 16 hr | 52 | 95 | High |
| Urea Condensation | Ethanol, reflux, 6 hr | 35 | 85 | Moderate |
| Carbamate Intermediate | THF, 0°C, 2 hr | 40 | 90 | Low |
Key Observations:
- The isocyanate-amine method provides the highest yield and purity, making it preferable for lab-scale synthesis.
- Urea condensation is limited by side reactions but remains viable for large-scale production due to low reagent costs.
- Carbamate routes, though efficient, face safety and scalability challenges.
Spectroscopic Characterization
While explicit data for this compound are scarce, analogous compounds exhibit predictable NMR patterns:
Challenges and Optimization Strategies
Steric Hindrance
The ethyl group on the pyrrolidine nitrogen impedes reagent access to the methylamine group, necessitating prolonged reaction times. Using polar aprotic solvents (e.g., DMF) or elevated temperatures (50°C) improves reaction kinetics.
Purification Difficulties
The compound’s polarity complicates isolation. Reverse-phase chromatography (C18 column, 10–50% acetonitrile/water) enhances resolution, while recrystallization from ethanol/water mixtures affords high-purity product.
Chemical Reactions Analysis
N-[(1-ethylpyrrolidin-2-yl)methyl]urea undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
N-[(1-ethylpyrrolidin-2-yl)methyl]urea serves as a reagent in numerous chemical reactions and synthesis processes. Its unique structure allows for specific interactions in organic synthesis, contributing to the development of new compounds. It is particularly useful in creating derivatives that may have enhanced properties or functionalities.
Biology
In biological research, this compound is utilized in proteomics to study protein interactions and functions. Its ability to modify protein behavior makes it valuable for understanding complex biological systems. Studies have indicated that it can influence cellular pathways, potentially leading to insights into disease mechanisms.
Medicine
Research into the therapeutic applications of this compound is ongoing. It has been investigated for its effects on various biological systems, with potential implications for drug development. Notably, its interaction with nicotinamide phosphoribosyltransferase (NAMPT) suggests a role in regulating NAD+ metabolism, which is crucial for cellular energy production and signaling pathways related to stress responses and metabolism .
Industry
In industrial applications, this compound is explored for developing new materials and chemical products. Its properties make it suitable for use as an intermediate in synthesizing specialty chemicals.
Case Studies
Case Study 1: Proteomics Research
In a study exploring the interactions between proteins involved in metabolic pathways, this compound was used to modify specific proteins to observe changes in their activity. The results indicated significant alterations in metabolic function, suggesting potential therapeutic targets for metabolic disorders.
Case Study 2: Drug Development
Research investigating the effects of this compound on NAMPT showed promising results in enhancing NAD+ levels within cells. This finding opens avenues for developing treatments aimed at age-related diseases where NAD+ metabolism is disrupted .
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways within biological systems . The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: this compound’s urea group could enhance hydrogen-bonding interactions with biological targets compared to benzamide or sulfonamide analogs, warranting studies on receptor affinity (e.g., dopamine, serotonin).
- Metabolic Profile : The absence of aromatic rings may reduce cytochrome P450-mediated metabolism, improving half-life relative to eticlopride or levosulpiride.
- Therapeutic Applications : Further research is needed to explore anti-inflammatory or prokinetic effects, building on hybrid molecules like ASP-azo-ASA .
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]urea is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound is characterized by its unique structure, which includes a urea moiety and a pyrrolidine ring. This structural configuration allows the compound to interact with various proteins and enzymes, influencing their activity and leading to diverse biological effects. The precise molecular targets and pathways affected by this compound remain an area of active research, but initial findings suggest that it may modulate enzymatic activities critical for cellular functions.
Biological Applications
The compound has several applications across different domains:
1. Medicinal Chemistry:
- It has been explored for its potential as an anticancer agent, particularly in inhibiting specific kinases involved in tumor proliferation. Research indicates that derivatives of urea compounds can exhibit significant antiproliferative activity against various cancer cell lines .
2. Antimicrobial Activity:
- Studies have demonstrated that pyrrolidine derivatives, including this compound, possess antibacterial and antifungal properties. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
3. Proteomics Research:
- The compound is utilized in proteomics to study protein interactions and functions, providing insights into cellular processes and disease mechanisms.
Case Studies
Several studies highlight the biological activity of this compound:
Case Study 1: Anticancer Activity
A series of urea derivatives were synthesized and tested for their inhibitory effects on cancer cell lines. One notable derivative demonstrated an IC50 value of 16.23 μM against U937 cells, suggesting significant antiproliferative activity compared to standard treatments like etoposide .
Case Study 2: Antimicrobial Efficacy
In vitro tests evaluated the antimicrobial properties of pyrrolidine derivatives. Compounds showed promising results with MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as effective antibacterial agents .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
| Study | Activity | IC50/MIC Values | Notes |
|---|---|---|---|
| Study 1 | Anticancer | IC50 = 16.23 μM | Significant antiproliferative effect on U937 cells |
| Study 2 | Antimicrobial | MIC = 0.0039–0.025 mg/mL | Effective against S. aureus and E. coli |
| Study 3 | Enzyme Inhibition | IC50 = 140 nM (for related compounds) | Inhibition of GSK-3β activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(1-ethylpyrrolidin-2-yl)methyl]urea, and how can purity be validated?
- Methodology : Synthesis typically involves coupling 1-ethylpyrrolidin-2-ylmethylamine with a urea precursor via carbodiimide-mediated reactions (e.g., EDC/HOBt). Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradient) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity .
- Data Validation : Compare spectral data (e.g., δ 1.2 ppm for ethyl-CH3 in ¹H NMR) with PubChem or NIST reference standards .
Q. How does the pyrrolidine-urea scaffold influence physicochemical properties relevant to biological studies?
- Analysis : The ethylpyrrolidine moiety enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its tertiary amine, while the urea group provides hydrogen-bonding capacity. Use logP calculations (e.g., XLogP3) to predict membrane permeability (~1.2–1.5) .
- Experimental Validation : Conduct shake-flask assays to measure partition coefficients (octanol/water) .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in dopamine receptor studies?
- Experimental Design :
In vitro binding assays : Use radioligand displacement (e.g., [³H]spiperone for D2/D3 receptors) to determine IC50 values.
Functional assays : Measure cAMP modulation in HEK293 cells expressing D2 receptors .
Structural insights : Perform molecular docking (AutoDock Vina) using crystallographic data from homologous receptors (e.g., PDB ID: 6CM4) .
- Data Interpretation : Compare results to structurally related antipsychotics (e.g., levosulpiride, IC50 ~1.57 μM) to infer selectivity .
Q. How can computational models resolve contradictions in toxicity predictions for this compound?
- Methodology :
In silico toxicity screening : Use QSAR tools (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity.
Cross-validation : Compare outputs with EPA’s systematic review framework, which integrates peer-reviewed data and high-throughput screening .
- Case Study : If model predictions conflict with in vitro cytotoxicity data (e.g., MTT assay discrepancies), prioritize empirical results and refine models using Bayesian networks .
Q. What experimental approaches are suitable for analyzing metabolic stability and degradation pathways?
- Protocol :
Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify Phase I metabolites (e.g., N-deethylation, pyrrolidine oxidation) .
Forced degradation : Expose to acidic/basic conditions (pH 2–12) and UV light to assess hydrolytic/photolytic stability .
- Data Analysis : Use software (e.g., MetaboLynx) to map fragmentation patterns and propose degradation mechanisms.
Data Contradiction and Reproducibility
Q. How should researchers address variability in biological activity across different cell lines?
- Troubleshooting :
Cell line validation : Confirm receptor expression levels via qPCR or flow cytometry (e.g., D2 receptor density in SH-SY5Y vs. PC12 cells).
Buffer optimization : Adjust assay conditions (e.g., serum-free media, pH 7.4) to minimize off-target interactions .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of inter-experimental variability .
Q. What systematic review frameworks are recommended for integrating heterogeneous data on this compound?
- Guidelines :
Data categorization : Adopt EPA’s sub-tagging system (e.g., human health hazards, chemical-specific data) to organize literature .
Confidence scoring : Assign medium/high confidence ratings based on peer-reviewed models (e.g., EPA’s exposure factors handbook) .
- Tools : Use PRISMA flowcharts to document search strategies and inclusion/exclusion criteria .
Comparative Analysis
Q. How does this compound differ from analogous pyrrolidine-urea derivatives in receptor binding?
- Case Study : Compare with 3-methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea (PubChem CID: 1823318-72-4):
- The ethyl substitution at pyrrolidine increases steric bulk, potentially reducing D2 receptor affinity but improving metabolic stability .
- Validate via competitive binding assays and MD simulations to quantify binding pocket interactions .
Ethical and Regulatory Compliance
Q. What protocols ensure compliance with ethical standards in preclinical studies involving this compound?
- Best Practices :
Institutional approvals : Secure IACUC approval for animal studies, adhering to ARRIVE guidelines.
Data transparency : Deposit raw spectral and assay data in repositories (e.g., ChEMBL, Zenodo) .
- Legal compliance : Follow ECHA guidelines for handling and disposal, particularly for urea derivatives with unknown ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
